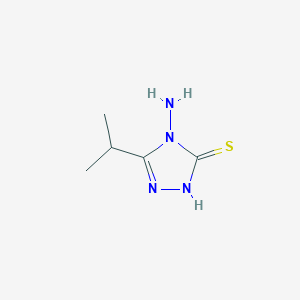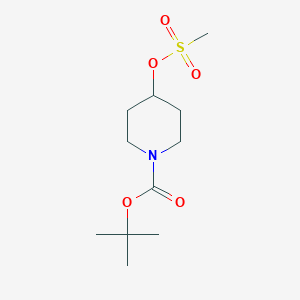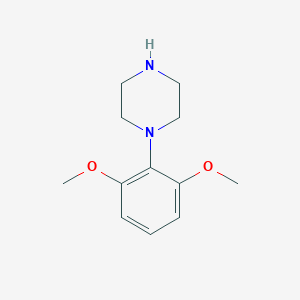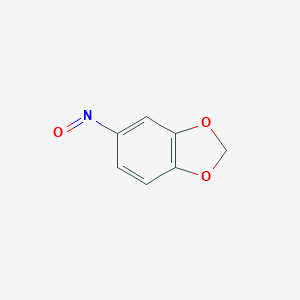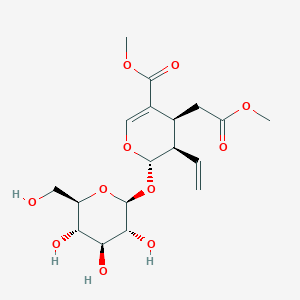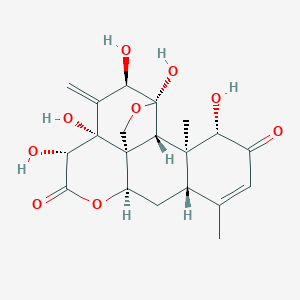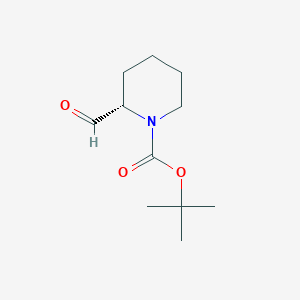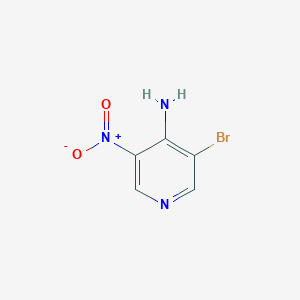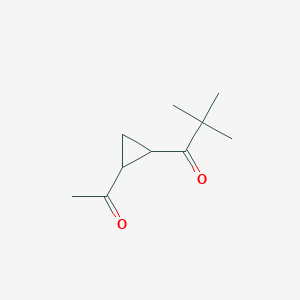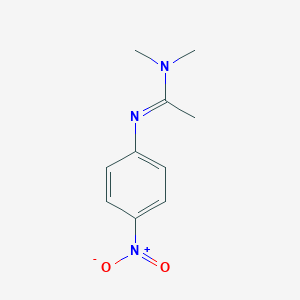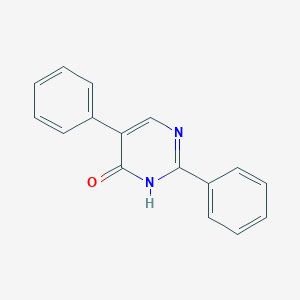
2,5-Diphenylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Diphenylpyrimidin-4(3H)-one, also known as DPP-4, is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a multi-step process and has been shown to exhibit a range of biochemical and physiological effects. In
科学的研究の応用
2,5-Diphenylpyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and Alzheimer's disease. In diabetes, 2,5-Diphenylpyrimidin-4(3H)-one inhibitors have been shown to improve glucose metabolism by inhibiting the breakdown of incretin hormones. In cancer, 2,5-Diphenylpyrimidin-4(3H)-one inhibitors have been shown to inhibit tumor growth and metastasis. In Alzheimer's disease, 2,5-Diphenylpyrimidin-4(3H)-one inhibitors have been shown to improve cognitive function and reduce amyloid beta accumulation.
作用機序
2,5-Diphenylpyrimidin-4(3H)-one inhibitors work by inhibiting the activity of the 2,5-Diphenylpyrimidin-4(3H)-one enzyme, which is responsible for the breakdown of incretin hormones. Incretin hormones play a crucial role in regulating glucose metabolism by stimulating insulin secretion and suppressing glucagon secretion. By inhibiting the breakdown of these hormones, 2,5-Diphenylpyrimidin-4(3H)-one inhibitors can improve glucose metabolism and reduce blood sugar levels.
Biochemical and Physiological Effects:
In addition to its therapeutic applications, 2,5-Diphenylpyrimidin-4(3H)-one has been shown to exhibit a range of biochemical and physiological effects. These include anti-inflammatory, antioxidant, and anti-apoptotic effects. 2,5-Diphenylpyrimidin-4(3H)-one inhibitors have also been shown to improve endothelial function and reduce oxidative stress.
実験室実験の利点と制限
One of the main advantages of 2,5-Diphenylpyrimidin-4(3H)-one as a research tool is its specificity for the 2,5-Diphenylpyrimidin-4(3H)-one enzyme. This allows researchers to selectively target this enzyme and study its effects on various biological processes. However, one limitation of 2,5-Diphenylpyrimidin-4(3H)-one is its potential off-target effects. 2,5-Diphenylpyrimidin-4(3H)-one inhibitors may also inhibit other enzymes and pathways, which can complicate data interpretation.
将来の方向性
There are several future directions for 2,5-Diphenylpyrimidin-4(3H)-one research. One area of focus is the development of more potent and selective 2,5-Diphenylpyrimidin-4(3H)-one inhibitors for therapeutic applications. Another area of focus is the study of 2,5-Diphenylpyrimidin-4(3H)-one in other diseases, such as cardiovascular disease and neurodegenerative diseases. Additionally, the role of 2,5-Diphenylpyrimidin-4(3H)-one in the gut microbiome and its potential effects on metabolic health is an emerging area of research.
Conclusion:
In conclusion, 2,5-Diphenylpyrimidin-4(3H)-one is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of 2,5-Diphenylpyrimidin-4(3H)-one involves a multi-step process, and it has been shown to exhibit a range of biochemical and physiological effects. 2,5-Diphenylpyrimidin-4(3H)-one inhibitors work by inhibiting the activity of the 2,5-Diphenylpyrimidin-4(3H)-one enzyme, which is responsible for the breakdown of incretin hormones. 2,5-Diphenylpyrimidin-4(3H)-one has several advantages and limitations for lab experiments, and there are several future directions for 2,5-Diphenylpyrimidin-4(3H)-one research.
合成法
The synthesis of 2,5-Diphenylpyrimidin-4(3H)-one involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 2-aminopyrimidine with benzaldehyde to form 2-benzylaminopyrimidine. This intermediate is then reacted with acetic anhydride to form 2-acetylamino-4-benzylaminopyrimidine. The final step involves the reaction of this intermediate with benzaldehyde to form 2,5-diphenylpyrimidin-4(3H)-one.
特性
CAS番号 |
29134-22-3 |
|---|---|
製品名 |
2,5-Diphenylpyrimidin-4(3H)-one |
分子式 |
C16H12N2O |
分子量 |
248.28 g/mol |
IUPAC名 |
2,5-diphenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H12N2O/c19-16-14(12-7-3-1-4-8-12)11-17-15(18-16)13-9-5-2-6-10-13/h1-11H,(H,17,18,19) |
InChIキー |
GIECBAMIEKUYSX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=C(NC2=O)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C2=CN=C(NC2=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




